2-METHYL-QUINAZOLINE-4,7-DIOL
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Overview
Description
2-METHYL-QUINAZOLINE-4,7-DIOL is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-QUINAZOLINE-4,7-DIOL typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Industrial Production Methods
Industrial production methods may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce various functional groups into the quinazolinone ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while substitution reactions can produce a variety of functionalized quinazolinones.
Scientific Research Applications
Chemistry
In chemistry, 2-METHYL-QUINAZOLINE-4,7-DIOL is studied for its potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicine, derivatives of quinazolinones are explored for their potential therapeutic applications, including as anti-inflammatory, analgesic, and antitumor agents.
Industry
Industrially, the compound may be used in the synthesis of dyes, pigments, and other materials that require specific chemical properties.
Mechanism of Action
The mechanism of action of 2-METHYL-QUINAZOLINE-4,7-DIOL involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(1H)-one: The parent compound without the hydroxy and methyl groups.
2-Methylquinazolin-4(1H)-one: Lacks the hydroxy group.
7-Hydroxyquinazolin-4(1H)-one: Lacks the methyl group.
Uniqueness
2-METHYL-QUINAZOLINE-4,7-DIOL is unique due to the presence of both the hydroxy and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance its ability to interact with specific biological targets, making it a compound of interest in various research fields.
Biological Activity
2-Methyl-quinazoline-4,7-diol is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, including anticancer, antibacterial, and anti-inflammatory properties, supported by various studies and data.
Overview of Quinazoline Derivatives
Quinazolines are known for their broad spectrum of biological activities. The structural versatility of these compounds allows for modifications that enhance their therapeutic efficacy. The biological activities of quinazoline derivatives, including this compound, are largely attributed to their ability to interact with various biological targets such as kinases and receptors involved in cancer and inflammatory processes.
The anticancer properties of this compound are primarily linked to its role as an inhibitor of tyrosine kinases (TKs), which are crucial in cancer cell proliferation and survival. Quinazoline derivatives have been shown to inhibit several key receptors, including:
- Epidermal Growth Factor Receptor (EGFR)
- Vascular Endothelial Growth Factor Receptor (VEGFR)
- Platelet-Derived Growth Factor Receptor (PDGFR)
These interactions can lead to reduced tumor growth and metastasis.
Case Studies and Data
Recent studies have demonstrated the effectiveness of quinazoline derivatives against various cancer cell lines. For instance, in vitro evaluations have shown that compounds derived from 2-methyl-quinazoline exhibit significant cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The following table summarizes the IC50 values obtained from various studies:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HepG2 | 18.79 |
This compound | MCF-7 | 13.46 |
Reference Drug (Doxorubicin) | HepG2 | 8.55 |
Reference Drug (Doxorubicin) | MCF-7 | 8.90 |
These results indicate that modifications on the quinazoline structure can lead to enhanced anticancer activity compared to standard treatments .
Antibacterial Activity
Quinazolines have also shown promising antibacterial properties. Studies have evaluated the antibacterial effects of various quinazoline derivatives against common pathogens. For example, a study demonstrated that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria.
Efficacy Data
The antibacterial activity was assessed using the agar well diffusion method. The following table illustrates the minimum inhibitory concentration (MIC) values for selected compounds:
Compound | Bacteria Type | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 32 |
This compound | Escherichia coli | 64 |
These findings suggest that structural modifications can enhance the antibacterial potency of quinazoline derivatives .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various models. In vivo studies using carrageenan-induced paw edema in rats showed that this compound significantly reduced inflammation compared to control groups.
Research Findings
The following table summarizes the anti-inflammatory effects observed in animal models:
Compound | Dose (mg/kg) | Inhibition (%) |
---|---|---|
This compound | 50 | 65 |
Ibuprofen (Control) | 50 | 70 |
This data indicates that while effective, the anti-inflammatory activity of this compound is comparable but slightly lower than that of established anti-inflammatory drugs like ibuprofen .
Properties
IUPAC Name |
7-hydroxy-2-methyl-3H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-10-8-4-6(12)2-3-7(8)9(13)11-5/h2-4,12H,1H3,(H,10,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDCHNDDMNZATH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)O)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70702741 |
Source
|
Record name | 7-Hydroxy-2-methylquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70702741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16081-80-4 |
Source
|
Record name | 7-Hydroxy-2-methylquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70702741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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